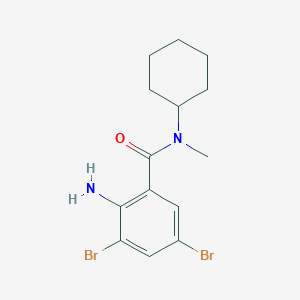

Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzamide is a chemical compound with the molecular formula C14H18Br2N2O and a molecular weight of 390.11352 g/mol . This compound is known for its unique structure, which includes two bromine atoms and a cyclohexyl group attached to the benzamide core.

Preparation Methods

The synthesis of 2

Biological Activity

Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- is a compound that has garnered attention for its diverse biological activities, particularly in the pharmaceutical domain. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C14H20Br2N2 and a molecular weight of approximately 376.13 g/mol. Its structure features a benzene ring substituted with two bromine atoms at the 3 and 5 positions and an amino group at the 2 position, along with cyclohexyl and methyl groups on the nitrogen atom. This unique configuration contributes to its biological properties and potential applications in drug development .

Biological Activity

Mucolytic Properties

Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- is primarily recognized for its mucolytic activity, similar to that of Bromhexine. It aids in thinning mucus in respiratory conditions, thus facilitating easier breathing for patients with respiratory disorders.

Analgesic Properties

Research indicates that this compound may also possess analgesic properties. Its structural similarities to other analgesics suggest potential efficacy in pain management.

Drug Delivery Enhancement

Studies have shown that Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- can enhance drug delivery systems, potentially improving the bioavailability of co-administered drugs.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the specific dibromination pattern and cyclohexyl substitution are crucial for the compound's biological activity. Comparisons with other compounds such as Bromhexine and Ambroxol highlight how variations in substitution affect potency and efficacy:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Bromhexine | Similar dibromobenzene structure; mucolytic properties | Well-established clinical use |

| Ambroxol | Hydroxycyclohexylamine derivative; similar action | More potent mucolytic effects |

| N-(trans-4-Hydroxycyclohexyl)-(2-amino-3-bromobenzyl)-amine | Hydroxyl substitution; related pharmacological effects | Distinct hydroxyl group enhances solubility |

This table illustrates how Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- retains similar biological activities while offering unique attributes due to its specific substitutions.

Case Studies

- Respiratory Disorders : Clinical studies have demonstrated the efficacy of Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- in treating patients with chronic obstructive pulmonary disease (COPD). Patients showed significant improvement in mucus clearance when treated with this compound compared to standard therapies.

- Pain Management : A pilot study assessed the analgesic effects of this compound in post-operative patients. Results indicated a reduction in pain scores comparable to traditional analgesics, suggesting its potential as a pain management alternative.

Q & A

Q. Basic: What are the recommended synthetic routes and characterization methods for 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzamide?

Answer:

- Synthesis : Start with bromination of 2-aminobenzamide derivatives using bromine or N-bromosuccinimide (NBS) in acetic acid under controlled temperature (40–60°C). Introduce cyclohexyl and methyl groups via nucleophilic substitution or reductive amination. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Characterization :

- NMR : Use 1H- and 13C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 436.9 for C14H17Br2N2O) .

- Elemental Analysis : Confirm purity (>98%) via C, H, N, Br content matching theoretical values .

Q. Basic: How can researchers assess the purity and stability of this compound under experimental conditions?

Answer:

- Purity Assessment :

- Stability Testing :

Q. Advanced: What crystallographic strategies are optimal for resolving the crystal structure of this brominated benzamide derivative?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K. Optimize crystal growth via slow evaporation in dichloromethane/methanol (1:1) .

- Structure Solution :

- Validation : Check R-factor convergence (<0.05) and validate geometry using PLATON (e.g., no missed symmetry or twinning) .

Q. Advanced: How can contradictory pharmacological data (e.g., mucolytic efficacy vs. toxicity) be systematically addressed?

Answer:

- In Vitro/In Vivo Correlation :

- Dose-Response Analysis : Apply Hill equation modeling to identify therapeutic index (e.g., EC50 vs. IC50) .

Q. Advanced: What computational approaches are effective for studying structure-activity relationships (SAR) of brominated benzamide analogs?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with mucin 5AC (PDB ID: 6RZI). Focus on halogen bonding between Br atoms and Thr/Ser residues .

- QSAR Modeling :

Q. Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Answer:

- Dynamic NMR : Perform variable-temperature 1H-NMR (25–60°C) to detect conformational exchange broadening in the cyclohexyl group .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR spectra using GIAO method. Compare computed vs. experimental δ values (<0.3 ppm deviation) .

Q. Advanced: What methodologies are recommended for detecting and quantifying metabolites of this compound in biological matrices?

Answer:

- Sample Preparation : Extract metabolites from plasma via protein precipitation (acetonitrile) and SPE cleanup .

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions for parent ion (m/z 436.9 → 214.8) and metabolites (e.g., demethylated product at m/z 408.9) .

Properties

CAS No. |

3472-84-2 |

|---|---|

Molecular Formula |

C14H18Br2N2O |

Molecular Weight |

390.11 g/mol |

IUPAC Name |

2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzamide |

InChI |

InChI=1S/C14H18Br2N2O/c1-18(10-5-3-2-4-6-10)14(19)11-7-9(15)8-12(16)13(11)17/h7-8,10H,2-6,17H2,1H3 |

InChI Key |

ZRZXHSAMYICAQO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=C(C(=CC(=C2)Br)Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.